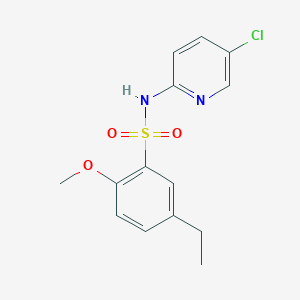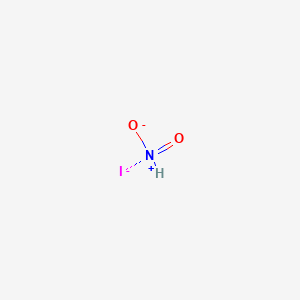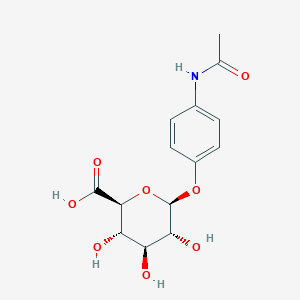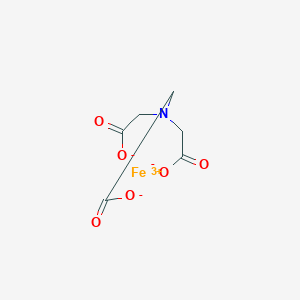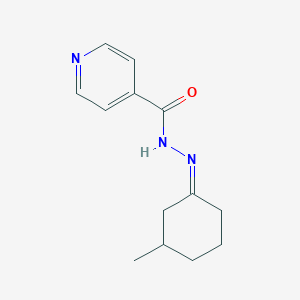
Isonicotinic acid, (3-methylcyclohexylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, (3-methylcyclohexylidene)hydrazide, commonly known as isoniazid, is a synthetic compound used as an antibiotic medication to treat tuberculosis. It was first synthesized in 1951 by a Swiss chemist, Paul Ehrlich. Isoniazid is a prodrug that requires activation by a bacterial enzyme to exert its bactericidal effect. It is a potent inhibitor of mycobacterial cell wall synthesis and has been used for the treatment of tuberculosis for over 60 years.
Mecanismo De Acción
Isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Mycolic acids provide the cell wall with its characteristic hydrophobicity and are necessary for the survival of the bacterium. Isoniazid is activated by a bacterial enzyme called KatG, which converts the prodrug into its active form. The active form of isoniazid binds irreversibly to the enzyme InhA, which is involved in the synthesis of mycolic acids. This binding inhibits the activity of InhA and leads to the inhibition of mycolic acid synthesis.
Biochemical and Physiological Effects:
Isoniazid is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is metabolized in the liver by acetylation, which results in the formation of acetylisoniazid. The acetylation of isoniazid is a genetically determined process, and individuals with a slow acetylation phenotype may be at increased risk of toxicity. Isoniazid is excreted primarily in the urine, with a half-life of approximately 1-3 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoniazid is a widely used and well-established antibiotic with a proven track record for the treatment of tuberculosis. It is relatively inexpensive and is available in both oral and intravenous formulations. However, isoniazid has some limitations for lab experiments, including its narrow spectrum of activity, the potential for drug resistance, and the need for bacterial activation of the prodrug.
Direcciones Futuras
There are several future directions for the development of isoniazid and related compounds. One area of research is the development of new prodrugs that do not require bacterial activation. Another area of research is the identification of new targets for the inhibition of mycobacterial cell wall synthesis. Additionally, there is interest in the development of combination therapies that include isoniazid and other antibiotics to improve the efficacy of tuberculosis treatment. Finally, there is ongoing research into the use of isoniazid for the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer.
Conclusion:
Isonicotinic acid, (3-methylcyclohexylidene)hydrazide, commonly known as isoniazid, is a synthetic compound used as an antibiotic medication to treat tuberculosis. It is a potent inhibitor of mycobacterial cell wall synthesis and has been used for the treatment of tuberculosis for over 60 years. Isoniazid has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis and is included in the World Health Organization's List of Essential Medicines. In addition to its antimicrobial activity, isoniazid has been investigated for its potential use in the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer. There are several future directions for the development of isoniazid and related compounds, including the development of new prodrugs, the identification of new targets for the inhibition of mycobacterial cell wall synthesis, and the development of combination therapies.
Métodos De Síntesis
Isoniazid can be synthesized by the reaction of isonicotinic acid with (3-methylcyclohexylidene)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The yield of isoniazid is typically around 80-90%.
Aplicaciones Científicas De Investigación
Isoniazid has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is one of the first-line drugs used in the treatment of tuberculosis and is included in the World Health Organization's List of Essential Medicines. In addition to its antimicrobial activity, isoniazid has been investigated for its potential use in the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer.
Propiedades
| 15885-64-0 | |
Fórmula molecular |
C6H11O7Sm |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-[(Z)-(3-methylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-10-3-2-4-12(9-10)15-16-13(17)11-5-7-14-8-6-11/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-12- |
Clave InChI |
UYQHHKANUYIZLE-QINSGFPZSA-N |
SMILES isomérico |
CC1CCC/C(=N/NC(=O)C2=CC=NC=C2)/C1 |
SMILES |
CC1CCCC(=NNC(=O)C2=CC=NC=C2)C1 |
SMILES canónico |
CC1CCCC(=NNC(=O)C2=CC=NC=C2)C1 |
Sinónimos |
N'-(3-Methylcyclohexylidene)isonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)



